
Pyridine, 2-fluoro-6-(phenylmethoxy)-
Overview
Description
Pyridine, 2-fluoro-6-(phenylmethoxy)- is an organic compound with the molecular formula C₁₂H₁₀FNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted by a fluorine atom and a phenylmethoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-fluoro-6-(phenylmethoxy)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-difluoropyridine with phenylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Pyridine, 2-fluoro-6-(phenylmethoxy)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SN_\text{N}NAr) at the 2-Position
The fluorine atom at the 2-position undergoes substitution with diverse nucleophiles under mild to moderate conditions. The electron-withdrawing nature of the pyridine ring activates the fluorine for displacement, while the phenylmethoxy group at the 6-position acts as an electron-donating group, influencing regioselectivity but not significantly hindering reactivity .
Table 1: Substitution Reactions of 2-Fluoro-6-(phenylmethoxy)pyridine
Key Findings :
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Alcohols and Phenols : Quantitative conversion occurs under mild conditions (50–80°C) with KOtBu as the base .
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Amines : Secondary amines react selectively at the fluorine position without side reactions at the phenylmethoxy group .
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Functional Group Tolerance : Reactions proceed efficiently in the presence of esters, ethers, halides, and nitriles .
Deprotection of the Phenylmethoxy Group
The benzyl-protected oxygen at the 6-position can be cleaved via hydrogenolysis to yield 6-hydroxypyridine derivatives, enabling further functionalization.
Reaction Conditions:
Application : The resulting hydroxyl group serves as a handle for subsequent alkylation or acylation reactions.
Oxidation:
The pyridine ring can be oxidized to pyridine N-oxides using peracids (e.g., mCPBA).
Reduction:
Selective reduction of the pyridine ring to piperidine derivatives is achievable with catalytic hydrogenation.
Cross-Coupling Reactions
While direct cross-coupling at the fluorine position is uncommon, the phenylmethoxy group can participate in Suzuki-Miyaura couplings after bromination or iodination.
Example :
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Bromination : NBS (1.1 eq), AIBN (cat.), CCl, reflux, 6 h → 6-Bromo-2-fluoro(phenylmethoxy)pyridine
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Suzuki Coupling : Pd(PPh), KCO, DME/HO, 80°C, 12 h → Biaryl derivatives
Mechanistic Insights
The SAr mechanism proceeds via a Meisenheimer-like intermediate, stabilized by the pyridine ring’s electron-withdrawing effect. The phenylmethoxy group minimally perturbs this process due to its distal position relative to the reactive 2-fluorine .
Scientific Research Applications
Pyridine, 2-fluoro-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-fluoro-6-(phenylmethoxy)- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to biological targets. The phenylmethoxy group can also contribute to the compound’s overall lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the phenylmethoxy group, making it less lipophilic.
6-Phenylmethoxypyridine: Lacks the fluorine atom, resulting in different electronic properties.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different reactivity and applications.
Uniqueness: Pyridine, 2-fluoro-6-(phenylmethoxy)- is unique due to the presence of both the fluorine atom and the phenylmethoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Among these, Pyridine, 2-fluoro-6-(phenylmethoxy)- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound Pyridine, 2-fluoro-6-(phenylmethoxy)- features a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a phenylmethoxy group. This unique substitution pattern is believed to enhance its interaction with biological targets.
Biological Activity Overview
The biological activities of Pyridine derivatives can be categorized into several key areas:
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Antimicrobial Activity
- Pyridine compounds have been shown to possess significant antimicrobial properties. Research indicates that the presence of the pyridine nucleus enhances the efficacy of compounds against various pathogens, including bacteria and fungi .
- A study highlighted that certain pyridine derivatives exhibited notable antibacterial activity against strains resistant to conventional antibiotics.
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Antiviral Activity
- Pyridine derivatives have also been investigated for their antiviral properties. In particular, compounds containing pyridine scaffolds have demonstrated effectiveness against viruses such as HIV and SARS-CoV-2 .
- The mechanism often involves interference with viral replication processes or inhibition of viral enzymes.
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Anti-inflammatory and Analgesic Effects
- Compounds derived from pyridine have shown promising anti-inflammatory effects. For instance, some derivatives significantly inhibited cyclooxygenase (COX) enzymes involved in the inflammatory response .
- The anti-inflammatory activity is often linked to the structural modifications on the pyridine ring that enhance binding affinity to COX enzymes.
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Antitumor Activity
- Pyridine derivatives are being explored as potential anticancer agents. Studies have reported that specific substitutions on the pyridine ring can lead to increased cytotoxicity against various cancer cell lines .
- For example, analogs of pyridine have shown selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A recent study focused on the synthesis and evaluation of various pyridine derivatives for their anticancer properties. Among these, Pyridine, 2-fluoro-6-(phenylmethoxy)- demonstrated significant inhibitory effects on cancer cell proliferation in vitro. The compound's IC50 values indicated potent activity against multiple cancer types, suggesting its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of Pyridine, 2-fluoro-6-(phenylmethoxy)- is influenced by its chemical structure. Modifications at different positions on the pyridine ring can significantly alter its pharmacological profile:
- Fluorine Substitution : The presence of fluorine at the 2-position enhances lipophilicity and may improve membrane permeability.
- Phenylmethoxy Group : This group at the 6-position contributes to increased binding affinity to target proteins involved in disease mechanisms.
Properties
IUPAC Name |
2-fluoro-6-phenylmethoxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILKUCEYHWQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295795 | |
Record name | 2-Fluoro-6-(phenylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900512-64-3 | |
Record name | 2-Fluoro-6-(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900512-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(phenylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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